molecular formula C16H16O2 B1581951 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 15547-17-8

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B1581951
CAS No.: 15547-17-8
M. Wt: 240.3 g/mol
InChI Key: PXLXSNXYTNRKFR-UHFFFAOYSA-N
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Description

Product Overview 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (CAS 15547-17-8) is a high-purity organic compound supplied as a yellow powder with a minimum purity of 97% . It is a derivative of anthraquinone, characterized by the structural modification of an ethyl group at the 6-position and a partially hydrogenated tetrahydro ring, which enhances its solubility and stability compared to unsubstituted anthraquinones . This makes it a versatile and valuable chemical intermediate for advanced research and development. Applications and Research Value This compound serves as a crucial building block in complex organic synthesis . Its unique structure makes it a subject of interest in the development of organic electronic materials , where it shows promise as a component in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . In the field of pharmaceutical research , the compound's potential bioactivities, including anti-oxidant and anti-inflammatory properties, are being explored for therapeutic applications . Furthermore, its role in scientific research is highlighted by studies investigating the kinetics of its catalytic hydrogenation in various solvents, which is relevant to industrial processes like hydrogen peroxide production . Usage and Safety Notes This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to use. The available acute toxicity data indicates an intraperitoneal LD50 of 200 mg/kg in mice .

Properties

IUPAC Name

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXSNXYTNRKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051750
Record name 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15547-17-8
Record name 6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione
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Record name 6-Ethyl-1,2,3,4-tetrahydroanthroquinone
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Record name 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro-
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Record name 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
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Record name 6-ethyl-1,2,3,4-tetrahydroanthraquinone
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Record name 6-ETHYL-1,2,3,4-TETRAHYDROANTHROQUINONE
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Preparation Methods

Hydrogenation of 2-ethylanthraquinone

The primary and most established method for synthesizing this compound involves the catalytic hydrogenation of 2-ethylanthraquinone. This process reduces the quinone moiety partially, saturating the 1,2,3,4-positions of the anthracene ring system while retaining the ketone groups at the 9 and 10 positions.

  • Catalysts: Palladium on carbon (Pd/C) is the most commonly used catalyst, favored for its high activity and selectivity in hydrogenation reactions.
  • Reaction conditions: The hydrogenation is carried out under a hydrogen atmosphere, typically at elevated temperatures (around 313 K) and pressures (approximately 0.1 MPa).
  • Solvent effects: The choice of solvent significantly influences the hydrogenation rate and selectivity. Solvents tested include alcohols, aromatics, alkanes, ethers, esters, amines, and alkyl chlorides.

Solvent Influence on Hydrogenation Kinetics

Research investigating hydrogenation kinetics in 20 different solvents revealed that:

  • The basicity of the solvent and its Hildebrand cohesion energy density are critical parameters affecting the hydrogenation rate.
  • Models such as Abraham-Kamlet-Taft (AKT) and Koppel-Palm (KP) were used to regress the reaction rates.
  • The hydrogen bond acceptor ability of the solvent (AKT model) and nucleophilic solvation ability (KP model) were identified as the most impactful solvent properties.
  • This insight aids in optimizing solvent selection for industrial-scale hydrogen peroxide production using the anthraquinone process.

Catalyst Modifications for Enhanced Performance

Recent studies have focused on improving catalyst efficiency and selectivity by modifying Pd catalysts:

  • Highly dispersed palladium nanoparticles supported on γ-Al2O3 modified with minimal 3-aminopropyltriethoxysilane have shown superior catalytic activity and selectivity in hydrogenation of 2-ethylanthraquinone, which is a precursor to this compound.
  • Such catalyst modifications address challenges like poor activity and selectivity commonly encountered in conventional catalysts.

Summary Table of Preparation Parameters

Parameter Description/Condition Reference/Notes
Starting material 2-ethylanthraquinone Commercially available anthraquinone derivative
Catalyst Palladium on carbon (Pd/C), modified Pd/γ-Al2O3 Pd/C standard; modified catalysts improve selectivity
Hydrogen pressure ~0.1 MPa Typical laboratory and industrial conditions
Temperature ~313 K (40°C) Optimized for reaction kinetics
Solvents tested Alcohols, aromatics, alkanes, ethers, esters, amines, alkyl chlorides Solvent properties affect rate and selectivity
Key solvent properties Basicity, Hildebrand cohesion energy density, hydrogen bond acceptor ability, nucleophilic solvation ability Determined by AKT and KP models
Reaction outcome Selective hydrogenation to this compound High yield and purity achievable

Research Findings and Analytical Techniques

  • Kinetic studies: Detailed kinetic analyses show that solvent choice can accelerate or retard hydrogenation rates. For example, solvents with higher hydrogen bond acceptor ability facilitate faster hydrogenation.
  • Analytical monitoring: High-performance liquid chromatography (HPLC), particularly normal-phase adsorption HPLC, is employed to monitor the hydrogenation progress and quantify the target compound and related species in the reaction mixture.
  • Catalyst characterization: Techniques such as transmission electron microscopy (TEM) and surface area analysis confirm the dispersion and particle size of Pd nanoparticles, correlating with catalytic performance.

Chemical Reactions Analysis

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

Catalytic Hydrogenation

Overview : The compound is primarily studied for its role in catalytic hydrogenation processes. A notable study investigated the effect of solvents on the rate of catalytic hydrogenation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione. The research utilized multiple linear regression models to analyze solvent effects on reaction kinetics.

Key Findings :

  • The basic character of the solvent and its Hildebrand cohesion energy density significantly influenced the hydrogenation rate.
  • The results indicated that solvent selection is crucial for optimizing industrial processes such as hydrogen peroxide production via the anthraquinone method .

Pharmaceutical Applications

Antimicrobial Activity : Research has indicated that derivatives of anthraquinones exhibit notable antimicrobial properties. In particular, compounds related to this compound have been tested against various bacterial strains including methicillin-resistant Staphylococcus aureus and Enterococcus species.

Case Studies :

  • A patent highlighted novel anthraquinone derivatives that demonstrated excellent activity against several pathogens. These findings suggest potential applications in developing new antimicrobial agents .
  • Preliminary experiments showed promising results for cytotoxic effects against cancer cells, indicating a pathway for further research into anticancer therapies .

Analytical Chemistry

Separation Techniques : The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves reverse phase HPLC with a mobile phase comprising acetonitrile and water, which is scalable for preparative separation applications.

Applications in Pharmacokinetics :

  • The HPLC method allows for the isolation of impurities and can be adapted for pharmacokinetic studies, facilitating the assessment of drug behavior in biological systems .

Chemical Research

Structural Studies : Due to its unique structural features, this compound serves as a model compound in chemical research to study the effects of structural modifications on reactivity and stability.

Catalyst Development : Research has focused on optimizing catalysts for the hydrogenation process involving this compound. Studies have shown that alkali metal modifiers can enhance catalyst performance by improving interaction with reactants .

Summary Table of Applications

Application AreaDescriptionReferences
Catalytic HydrogenationInvestigated solvent effects on reaction kinetics; important for industrial processes like H2O2 production. ,
Pharmaceutical ResearchExhibits antimicrobial activity; potential for developing new drugs.
Analytical ChemistryEffective in HPLC methods for analyzing and isolating compounds.
Chemical ResearchUsed as a model compound for studying structural effects on reactivity.

Mechanism of Action

The mechanism of action of 6-ethyl-1,2,3,4-tetrahydroanthraquinone involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Anthraquinones

Structural and Functional Comparisons

The table below summarizes key structural features and properties of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Ethyl (C6), tetrahydro backbone C₁₆H₁₆O₂ 240.30 Hydrogen peroxide production; Pd-catalyzed hydrogenation
1,4-Dihydro-9,10-anthracenedione None (simple dihydro backbone) C₁₄H₁₀O₂ 210.23 Basic anthraquinone scaffold; reference in synthesis studies
(±)-4-Deoxyaustrocortilutein 7-Methoxy, 2-methyl, tetrahydro backbone C₁₇H₁₈O₄ 286.32 Cytotoxic activity against melanoma cells via p53 upregulation
Emodin (1,3,8-Trihydroxy-6-methylanthracene-9,10-dione) Methyl (C6), hydroxyl (C1, C3, C8) C₁₅H₁₀O₅ 270.24 Anticancer activity; inhibits EGFR/mTOR pathway
1,2-Dihydroxy-6-methoxyanthracene-9,10-dione Hydroxyl (C1, C2), methoxy (C6) C₁₅H₁₀O₅ 270.24 Antimicrobial activity; isolated from Rubia cordifolia
1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione Ethoxymethyl (C6), propyl (C8), hydroxyl (C1, C4) C₂₀H₂₂O₅ 342.39 Novel natural product with uncharacterized bioactivity

Reactivity and Catalytic Hydrogenation

  • Hydrogenation Efficiency: The ethyl-substituted tetrahydroanthraquinone exhibits higher hydrogenation rates compared to 2-amylanthraquinone in the presence of Pd/Al₂O₃ catalysts, attributed to steric and electronic effects of the ethyl group .
  • Solvent Effects : Hydrogenation rates vary significantly with solvent polarity. For example, solvents with high Hildebrand cohesion energy density (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Key Research Findings and Industrial Relevance

Synthetic Optimization : Diels-Alder reactions yield this compound with >95% purity under optimized conditions (90°C, 48 hours in toluene) .

Catalytic Performance : Pd/Al₂O₃ achieves 70–85% conversion efficiency in hydrogenation, critical for large-scale hydrogen peroxide synthesis .

Structure-Activity Relationships : Ethyl and methoxy substituents enhance thermal stability and solubility, whereas hydroxyl groups improve bioactivity but reduce metabolic stability .

Biological Activity

6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (CAS No. 15547-17-8) is an organic compound derived from anthraquinone. Its molecular formula is C16H16O2C_{16}H_{16}O_{2}, and it features an ethyl substituent at the 6th position along with a tetrahydro structure. This compound has garnered attention in various fields due to its potential biological activities.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes critical for bacterial survival. For instance, studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to interfere with specific cellular pathways involved in cancer cell proliferation. It has been reported that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression. This makes it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be summarized as follows:

  • Antibacterial Activity : Disruption of bacterial cell wall integrity and inhibition of vital enzymes.
  • Anticancer Activity : Induction of apoptosis and interference with cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is pertinent.

Compound NameStructural FeaturesBiological Activity
2-Ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone Ethyl group at different positionModerate antibacterial activity
Tetrahydro-2-ethylanthraquinone Similar structure but different saturationLimited antibacterial properties
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene More saturated variantReduced anticancer efficacy

This table illustrates how structural variations influence biological activity among similar compounds.

Study on Antibacterial Activity

A study conducted by Fajt et al. (2008) explored the antibacterial effects of various derivatives of tetrahydroanthracene compounds. The results indicated that this compound showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development .

Hydrogenation Kinetics Study

Another significant area of research involves the kinetics of hydrogenation of this compound. A study published in the International Journal of Chemical Kinetics investigated the influence of different solvents on the rate of hydrogenation under controlled conditions. The findings revealed that solvent characteristics such as basicity and cohesion energy density significantly affect reaction rates. This research is crucial for optimizing industrial processes involving this compound .

Q & A

Q. How can researchers optimize the synthesis of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction rates .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions during alkylation steps .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) isolates the target compound ≥95% purity .
  • Catalysts : Palladium-based catalysts improve coupling efficiency in intermediate steps .

Table 1 : Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF+20% yield
Temperature70°CReduces byproducts
CatalystPd(OAc)₂85% coupling efficiency

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C6) and confirms hydrogenation of the tetrahydroanthracene core .
  • X-Ray Crystallography : Resolves stereochemistry and confirms boat conformation of the central ring (e.g., puckering parameters Q = 0.493 Å) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1670 cm⁻¹ and amine (N-H) vibrations in derivatives .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethyl group position) influence electronic properties and reactivity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-ethyl vs. 6-ethyl derivatives) reveal:
  • Electronic Effects : The ethyl group at C6 donates electron density via hyperconjugation, reducing anthraquinone’s electrophilicity .
  • Steric Hindrance : Bulkier substituents at C6 hinder nucleophilic attacks at C9/C10, altering reaction pathways .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and regioselectivity trends .

Table 2 : Substituent Effects on Reactivity

Substituent PositionReactivity (k, s⁻¹)Key Interaction
C6-Ethyl0.45Steric shielding
C2-Ethyl0.72Enhanced conjugation

Q. What strategies resolve contradictions in biological activity data between 6-ethyl derivatives and other anthraquinone analogs?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Electronic Profiles : Amino or hydroxyl groups in analogs (e.g., 1,4-diaminoanthraquinone) increase DNA intercalation capacity vs. ethyl’s inertness .
  • Experimental Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. trypan blue) alter IC₅₀ readings .
  • SAR Studies : Systematic substitution (e.g., replacing ethyl with amino groups) clarifies structure-activity relationships .

Q. What methodologies are recommended for studying the compound’s interactions in biological systems (e.g., DNA intercalation)?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor anthraquinone’s emission at 520 nm upon DNA binding; Stern-Volmer plots quantify binding constants (Kₐ ≈ 10⁴ M⁻¹) .
  • Molecular Docking : AutoDock Vina simulates binding modes with B-DNA (docking score ≤ -8.0 kcal/mol suggests strong intercalation) .
  • Circular Dichroism (CD) : Detect DNA helix distortion (e.g., reduced negative band at 245 nm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
Reactant of Route 2
6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione

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